molecular formula C8H8ClNO6S B13588511 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride CAS No. 18092-55-2

4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride

Cat. No.: B13588511
CAS No.: 18092-55-2
M. Wt: 281.67 g/mol
InChI Key: FLMMVLGPROSCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride can be synthesized through the reaction of 4,5-dimethoxy-2-nitrobenzenesulfonic acid with thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride involves the formation of a covalent bond with the nucleophile, resulting in the protection of the functional group. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, releasing the protected group and regenerating the original functional group .

Properties

CAS No.

18092-55-2

Molecular Formula

C8H8ClNO6S

Molecular Weight

281.67 g/mol

IUPAC Name

4,5-dimethoxy-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClNO6S/c1-15-6-3-5(10(11)12)8(17(9,13)14)4-7(6)16-2/h3-4H,1-2H3

InChI Key

FLMMVLGPROSCAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.